molecular formula C14H20O3 B13039473 Tert-butyl 4-(3-hydroxypropyl)benzoate

Tert-butyl 4-(3-hydroxypropyl)benzoate

Cat. No.: B13039473
M. Wt: 236.31 g/mol
InChI Key: KETRWUPPOVURFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-hydroxypropyl)benzoate is an organic compound with the molecular formula C14H20O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a 3-hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : The synthesis of tert-butyl 4-(3-hydroxypropyl)benzoate typically involves the esterification of 4-(3-hydroxypropyl)benzoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

  • Industrial Production Methods: : On an industrial scale, the esterification process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tert-butyl 4-(3-hydroxypropyl)benzoate can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group, forming a ketone or aldehyde.

  • Reduction: : The compound can also undergo reduction reactions, where the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxopropyl)benzoate.

    Reduction: Formation of 4-(3-hydroxypropyl)benzyl alcohol.

    Substitution: Formation of 4-(3-hydroxypropyl)benzoic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Polymers: Tert-butyl 4-(3-hydroxypropyl)benzoate is used as a monomer in the synthesis of specialty polymers with unique mechanical and thermal properties.

Biology

    Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.

Medicine

    Drug Delivery: It serves as a building block in the design of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.

Industry

    Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-hydroxypropyl)benzoate exerts its effects depends on its application. In drug delivery, for example, the ester bond can be hydrolyzed by enzymes in the body, releasing the active drug. The molecular targets and pathways involved vary based on the specific application and the nature of the compound it is conjugated with.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxybenzoate: Similar in structure but lacks the 3-hydroxypropyl group.

    4-(3-hydroxypropyl)benzoic acid: Similar but lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 4-(3-hydroxypropyl)benzoate is unique due to the presence of both the tert-butyl ester and the 3-hydroxypropyl group. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds.

This compound’s versatility and reactivity make it a valuable component in various scientific and industrial applications. Its unique structure allows for diverse chemical modifications, making it a subject of ongoing research and development.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)benzoate

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-13(16)12-8-6-11(7-9-12)5-4-10-15/h6-9,15H,4-5,10H2,1-3H3

InChI Key

KETRWUPPOVURFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.